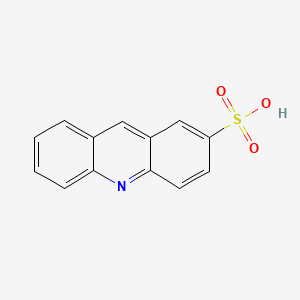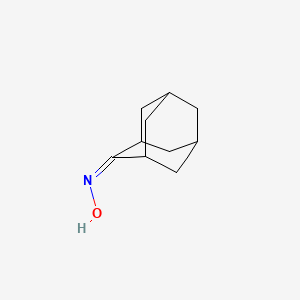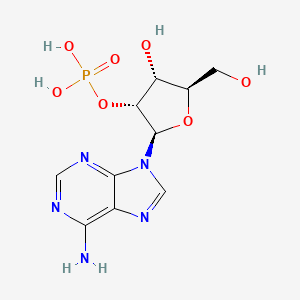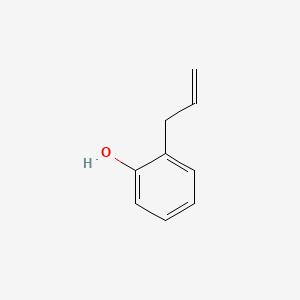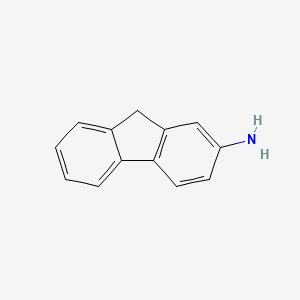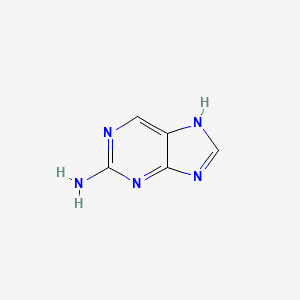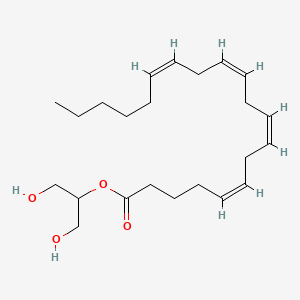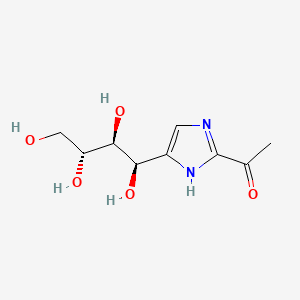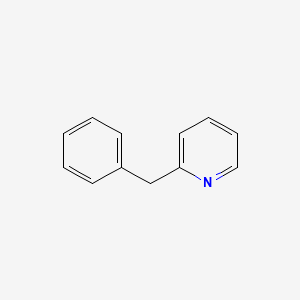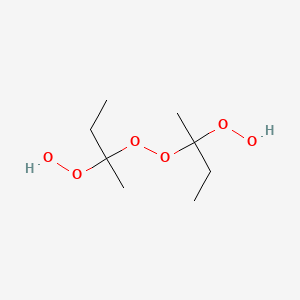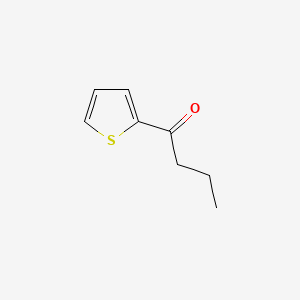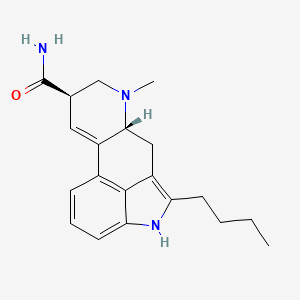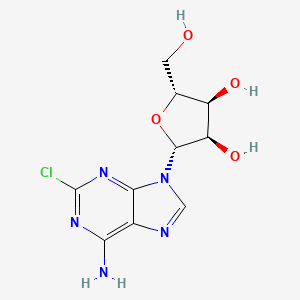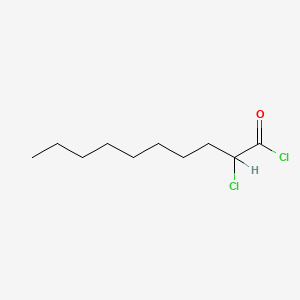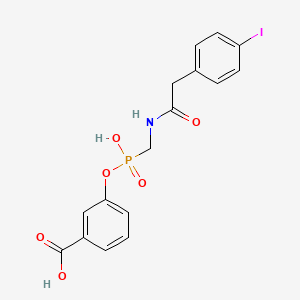
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate is a bioactive chemical.
Scientific Research Applications
Corrosion Inhibition
- Application : 3-Carboxyphenyl derivatives, specifically α-aminophosphonates, have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments like hydrochloric acid, commonly used in industrial pickling processes (Gupta et al., 2017).
- Mechanism : These compounds, including similar phosphonates, act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. They demonstrate a high inhibition efficiency, with some achieving up to 96.90% efficiency.
Structural and Biological Significance
- Structural Analogues : Phosphonate derivatives are known to be structural analogues of natural amino acids, leading to their exploration in various biological activities (Ouahrouch et al., 2014).
- Potential Uses : They find application as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis often involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit.
Synthesis and Properties in Bioorganic Chemistry
- Synthetic Applications : 3-Carboxyphenyl derivatives are used in synthesizing various phosphonic acid derivatives, which are key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
- Properties : Such compounds demonstrate stability under different conditions, low toxicity, and the ability to penetrate cells, as observed in certain studies involving phosphonates (Ivanov et al., 2013).
Anticorrosion and Anticancer Properties
- Anticorrosion : Studies show the effective use of diethyl (phenylamino) methyl) phosphonate derivatives as corrosion inhibitors in acidic media, with good correlation between experimental and theoretical findings (Moumeni et al., 2020).
- Potential Anticancer Agents : Some phosphonate derivatives, particularly those with a quinazolinone moiety, have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Broad Medical and Agricultural Applications
- Versatile Biological Activity : Phosphonates, including 3-Carboxyphenyl derivatives, are explored for their wide range of biological activities, including as drugs, enzyme inhibitors, and bone-targeting agents, with applications in medicine and agriculture (Turhanen et al., 2021).
Herbicidal Potential
- Agricultural Use : Specific aminobisphosphonates have been synthesized and evaluated as inhibitors of plant enzymes, indicating potential use as herbicides (Forlani et al., 2008).
properties
CAS RN |
156483-88-4 |
|---|---|
Product Name |
3-Carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate |
Molecular Formula |
C16H14INO6P- |
Molecular Weight |
475.17 g/mol |
IUPAC Name |
3-[hydroxy-[[[2-(4-iodophenyl)acetyl]amino]methyl]phosphoryl]oxybenzoic acid |
InChI |
InChI=1S/C16H15INO6P/c17-13-6-4-11(5-7-13)8-15(19)18-10-25(22,23)24-14-3-1-2-12(9-14)16(20)21/h1-7,9H,8,10H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
CVHFGHMPNFXZNE-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(CNC(=O)CC2=CC=C(C=C2)I)O)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
156483-88-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-carboxyphenyl((N-((4-iodophenyl)acetyl)amino)methyl)phosphonate m-carboxyphenyl((N-((p-iodophenyl)acetyl)amino)methyl)phosphonate m-CIAAMP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



